molecular formula C11H16N2O B3420663 (1-(Pyridin-2-yl)piperidin-4-yl)methanol CAS No. 199117-79-8

(1-(Pyridin-2-yl)piperidin-4-yl)methanol

Cat. No.: B3420663
CAS No.: 199117-79-8
M. Wt: 192.26 g/mol
InChI Key: GVAWIUOVSIOZFQ-UHFFFAOYSA-N
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Description

(1-(Pyridin-2-yl)piperidin-4-yl)methanol: is a chemical compound with the molecular formula C11H16N2O and a molecular weight of 192.26 g/mol . It is a derivative of piperidine and pyridine, featuring a piperidine ring substituted with a pyridine ring and a hydroxymethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(Pyridin-2-yl)piperidin-4-yl)methanol typically involves the reaction of 2-pyridylpiperidine with formaldehyde under basic conditions. The reaction proceeds via nucleophilic addition of the piperidine nitrogen to the carbonyl carbon of formaldehyde, followed by reduction to yield the desired alcohol .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The pyridine ring can undergo reduction to form piperidine derivatives under hydrogenation conditions.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution

Major Products:

    Oxidation: (1-(Pyridin-2-yl)piperidin-4-yl)carboxylic acid

    Reduction: (1-(Piperidin-2-yl)piperidin-4-yl)methanol

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the development of novel catalysts and ligands for chemical reactions.

Biology:

  • Investigated for its potential as a building block in the synthesis of biologically active compounds.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential therapeutic applications, particularly in the development of new drugs targeting neurological disorders.

Industry:

  • Utilized in the production of specialty chemicals and materials.
  • Applied in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (1-(Pyridin-2-yl)piperidin-4-yl)methanol is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison:

  • (1-(Pyridin-2-yl)piperidin-4-yl)methanol is unique due to the position of the pyridine ring, which can influence its chemical reactivity and biological activity.
  • (1-(Pyridin-4-yl)piperidin-4-yl)methanol has the pyridine ring at the 4-position, which may result in different steric and electronic properties.
  • (1-(Pyridin-3-yl)piperidin-4-yl)methanol has the pyridine ring at the 3-position, potentially leading to variations in its interaction with biological targets.

Properties

IUPAC Name

(1-pyridin-2-ylpiperidin-4-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c14-9-10-4-7-13(8-5-10)11-3-1-2-6-12-11/h1-3,6,10,14H,4-5,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVAWIUOVSIOZFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10444678
Record name 4-Piperidinemethanol,1-(4-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10444678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199117-79-8, 130658-67-2
Record name 1-(2-Pyridinyl)-4-piperidinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=199117-79-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Piperidinemethanol,1-(4-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10444678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1-(pyridin-2-yl)piperidin-4-yl]methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

The title compound (2.7 g, 80%) was prepared as a syrupy liquid from 2-chloropyridine (7.8 g) and 4-hydroxymethylpiperidine (2 g) by an analogous procedure to that described in preparation 1.
Quantity
7.8 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Yield
80%

Synthesis routes and methods II

Procedure details

The title compound (2.7 g, 80%) was prepared as a syrupy liquid from 2-chloropyridine (6.5 ml) and 4-piperidinyl methanol (2 g) by an analogous procedure to that described in preparation 1.
Quantity
6.5 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Yield
80%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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